
CD2665
Overview
Description
CD2665 is a selective antagonist of retinoic acid receptors, specifically targeting the beta and gamma subtypes. It is known for its ability to block retinoic acid-induced apoptosis and has been widely used in scientific research to study the role of retinoic acid receptors in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CD2665 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the core structure: This involves the synthesis of the tricyclic decane structure, which is a crucial part of the molecule.
Introduction of functional groups: The methoxyethoxy and benzoic acid groups are introduced through a series of reactions, including esterification and etherification
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch processing: This method is used to produce large quantities of this compound by scaling up the laboratory synthesis.
Continuous flow processing: This method allows for the continuous production of this compound, improving efficiency and reducing production time.
Chemical Reactions Analysis
Types of Reactions
CD2665 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which are useful in studying the structure-activity relationship of retinoic acid receptors.
Reduction: Reduction reactions can modify the functional groups of this compound, altering its biological activity.
Substitution: Substitution reactions can introduce different substituents into the this compound molecule, providing insights into the role of specific functional groups
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution reagents: Halogenating agents and nucleophiles are used for substitution reactions
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are used to study the structure-activity relationship and the role of retinoic acid receptors in different biological processes .
Scientific Research Applications
Antiviral Applications
Hepatitis B Virus (HBV) Inhibition
CD2665 has been identified as having significant anti-HBV activity. Research indicates that it disrupts the HBV life cycle by antagonizing the retinoic acid receptor, which regulates the expression of sodium taurocholate cotransporting polypeptide (NTCP), a key receptor for HBV entry into hepatocytes.
- Mechanism of Action : this compound inhibits NTCP expression, thereby reducing susceptibility to HBV infection. In vitro studies demonstrated that treatment with this compound significantly decreased HBV infection across multiple genotypes, including those resistant to conventional nucleoside analogs .
- Case Study : In a controlled study using HepaRG cells, this compound treatment led to a marked reduction in HBV antigen levels over time, confirming its potential as a therapeutic agent against HBV .
Cancer Research
Inhibition of Tumor Growth
This compound serves as a valuable tool in cancer research due to its ability to modulate retinoic acid signaling pathways that are often dysregulated in tumors.
- Neuroblastoma : Studies have shown that this compound can induce apoptosis in neuroblastoma cells by selectively antagonizing RARγ, which plays a crucial role in tumor growth regulation. The compound has been linked to reduced cell proliferation and increased apoptosis in various cancer cell lines .
- Case Study : A study demonstrated that co-treatment with this compound and other retinoids effectively inhibited tumor growth in mouse models of neuroblastoma, suggesting its utility in combination therapies .
Developmental Biology
Impact on Growth Plate Maturation
This compound has been investigated for its role in regulating growth plate maturation during skeletal development.
- Mechanism of Action : In animal models, administration of this compound prevented premature closure of growth plates induced by other compounds like LDE225, which targets hedgehog signaling pathways. This suggests that this compound can modulate the effects of other developmental signals .
- Case Study : Mice treated with this compound showed delayed maturation and expanded growth plates compared to controls, highlighting its potential as a therapeutic agent for conditions related to abnormal skeletal development .
Data Summary Table
Mechanism of Action
CD2665 exerts its effects by selectively binding to the beta and gamma subtypes of retinoic acid receptors. This binding blocks the action of retinoic acid, preventing it from inducing apoptosis and other cellular processes. The molecular targets of this compound include the retinoic acid receptors, which are transcription factors that regulate gene expression. By blocking these receptors, this compound can modulate various cellular pathways involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
CD2665 is unique in its selectivity for the beta and gamma subtypes of retinoic acid receptors. Similar compounds include:
Ro41-5253: Another retinoic acid receptor antagonist with different selectivity.
LE135: A selective antagonist for retinoic acid receptors with a different binding profile.
LG100754: A compound with similar biological activity but different chemical structure .
These compounds highlight the uniqueness of this compound in terms of its selectivity and binding affinity for retinoic acid receptors.
Biological Activity
CD2665 is a selective antagonist of retinoic acid receptors (RARs), specifically targeting RARβ and RARγ. It has garnered attention for its potential therapeutic applications, particularly in the context of cancer and alcohol-related impairments. This article delves into the biological activity of this compound, presenting data from various studies, case analyses, and a summary of its effects on cellular functions.
Binding Affinity
This compound exhibits distinct binding affinities:
- RARβ : Kd value of 306 nM
- RARγ : Kd value of 110 nM
- RARα : Kd value greater than 1000 nM
This selectivity allows this compound to modulate the biological responses mediated by RARβ and RARγ without significantly affecting RARα .
Effects on Cell Proliferation and Apoptosis
Research indicates that this compound can block retinoic acid-induced apoptosis in various cell types. In vitro studies have shown that at a concentration of 1 µM, this compound reduces viable cell numbers to approximately 60% of control levels. It effectively counteracts the proliferation induced by RARγ-selective agonists .
Case Study 1: Alcohol-Induced Impairment
In a study involving alcohol-treated mice, administration of this compound did not alter blood alcohol levels but completely reversed impairments in spontaneous alternation rates. Furthermore, it significantly decreased the mRNA expression and enzymatic activity of tissue transglutaminase (tTG), a target gene for retinoic acid, normalizing expression levels to those found in control mice .
Case Study 2: Antiviral Activity Against HBV
Another investigation highlighted this compound's potential as an anti-hepatitis B virus (HBV) agent. The compound demonstrated a stronger anti-HBV effect compared to other treatments, effectively disrupting the HBV life cycle during continuous reproduction phases .
Summary of Findings
The following table summarizes key findings from various studies on this compound's biological activity:
Study | Model | Key Findings |
---|---|---|
Alcohol-induced impairment | Mice | Reversed impairment in spontaneous alternation; normalized tTG expression |
Antiviral activity | HBV-infected cells | Stronger inhibition of HBV compared to controls |
Neuroblastoma cell lines | LAN-5 cells | Reduced growth inhibition compared to ATRA; induced apoptosis without differentiation |
Implications for Cancer Therapy
The role of retinoic acid receptors in cancer progression has been extensively studied. RARβ is recognized as a tumor suppressor, and its downregulation is often correlated with cancer advancement. This compound's antagonistic action on RARβ and RARγ suggests potential applications in targeted cancer therapies, particularly where modulation of these receptors could restore normal apoptotic pathways or inhibit tumor growth .
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to determine CD2665's receptor specificity and antagonistic activity?
- Methodology :
- Conduct competitive binding assays using purified RAR subtypes (α, β, γ) to measure dissociation constants (Kd) and inhibition constants (Ki). For example, this compound exhibits higher affinity for RARγ (Ki = 81 nM) and RARβ (Ki = 400 nM) but binds RARα at micromolar concentrations .
- Use transient transactivation assays with GAL4-RAR-LBD fusion proteins to assess antagonism. Compare this compound's IC50 against selective antagonists (e.g., Ro41-5253 for RARα) to validate subtype specificity .
- Include positive/negative controls (e.g., ATRA as an agonist) and dose-response curves to confirm activity thresholds .
Q. What validated in vitro and in vivo models are suitable for studying this compound's anti-proliferative effects?
- Methodology :
- In vitro : Use human colon adenocarcinoma Caco-2 cells treated with this compound (100 nM) to assess reversal of ATRA-induced anti-proliferation. Measure cell viability via MTT assays and monitor LFCS (low fetal calf serum) conditions to mimic physiological stress .
- In vivo : Employ ethanol-exposed murine models (e.g., 10-month ethanol intake) to evaluate this compound's impact on RARβ mRNA levels in brain tissue via qPCR. Subcutaneous administration at 0.6 mg/kg is a validated protocol .
Q. How should researchers formulate hypothesis-driven research questions on this compound's mechanism of action?
- Methodology :
- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example: "Does this compound's RARγ antagonism dominate its anti-proliferative effects in 3D tumor spheroids compared to monolayer cultures?"
- Specify variables: Independent (e.g., this compound concentration), dependent (e.g., IC50 shift), and controlled (e.g., cell line genotype) .
Advanced Research Questions
Q. How should experiments be designed to evaluate this compound's efficacy in combination therapies, considering variables like treatment sequence?
- Methodology :
- Test pre-treatment vs. co-treatment protocols : Pre-incubate cells with this compound (8 hours), wash out, then add ATRA/EC-synthetic retinoids (16 hours). Compare IC50 shifts (e.g., ATRA's IC50 increased from 5.86 µM to 215.04 µM post-washout) .
- Calculate synergy metrics : Use Combination Index (CI) and Dose Reduction Index (DRI). A CI < 1 indicates synergy, as seen in ATRA + this compound co-treatment (CI = 0.12) .
Q. How can contradictory data on this compound's RARα activity be resolved?
- Methodology :
- Perform comparative dose-response analyses across RAR subtypes. This compound's RARα antagonism (IC50 > 1 µM) is negligible below 1 µM but significant at higher doses, necessitating strict concentration controls .
- Use molecular docking simulations to compare this compound's binding affinity across RAR subtypes, correlating computational data with in vitro results .
Q. What statistical methods are appropriate for analyzing dose-dependent responses in this compound studies?
- Methodology :
- Apply non-linear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to derive IC50 values.
- For synergy, use the Chou-Talalay method to calculate CI and DRI, ensuring triplicate replicates to reduce variability .
Q. Data Analysis & Interpretation
Q. How should researchers address discrepancies in this compound's reported receptor binding affinities?
- Methodology :
- Replicate assays under standardized conditions (e.g., identical buffer pH, temperature). For example, this compound's RARγ Ki ranges from 81 nM to 110 nM across studies due to assay heterogeneity .
- Conduct meta-analyses of published Ki/Kd values, highlighting methodological differences (e.g., radioligand vs. fluorescence polarization assays) .
Q. What controls are critical when assessing this compound's off-target effects in transcriptional assays?
- Methodology :
- Include empty vector controls in transactivation assays to rule out endogenous receptor interference.
- Use RXR-specific ligands (e.g., 9-cis retinoic acid) to confirm this compound does not modulate RXR heterodimers .
Q. Experimental Design & Reporting
Q. How can temporal variables (e.g., treatment duration) be optimized in this compound studies?
- Methodology :
- Perform time-course experiments (e.g., 8–24 hours) to identify exposure windows maximizing antagonism. For instance, this compound pre-treatment for 8 hours followed by ATRA abolishes anti-proliferative effects, while co-treatment preserves synergy .
Q. What guidelines should be followed when reporting this compound's molecular interactions in publications?
Properties
IUPAC Name |
4-[7-(1-adamantyl)-6-(2-methoxyethoxymethoxy)naphthalen-2-yl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34O5/c1-34-8-9-35-19-36-29-15-26-7-6-25(23-2-4-24(5-3-23)30(32)33)13-27(26)14-28(29)31-16-20-10-21(17-31)12-22(11-20)18-31/h2-7,13-15,20-22H,8-12,16-19H2,1H3,(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBALRFFXKQPVLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=C(C=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168846 | |
Record name | CD 2665 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170355-78-9 | |
Record name | CD 2665 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170355789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CD 2665 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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